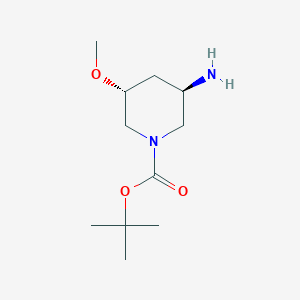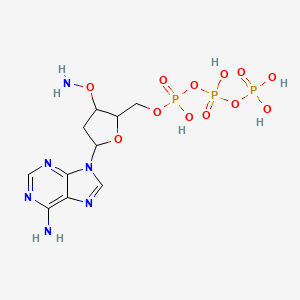
tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle est un composé chimique appartenant à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d'un groupe tert-butyle, d'un groupe amino et d'un groupe méthoxy attaché à un cycle pipéridine. Il est couramment utilisé en synthèse organique et a diverses applications en recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que des dérivés de la pipéridine et des esters de tert-butyle.
Conditions réactionnelles : Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour faciliter les transformations chimiques souhaitées.
Purification : Une fois la réaction terminée, le produit est purifié à l'aide de techniques telles que la chromatographie ou la recristallisation pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Dans les milieux industriels, la production de (3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle peut impliquer une synthèse à grande échelle utilisant des systèmes de micro-réacteurs à écoulement. Ces systèmes offrent des avantages tels qu'une efficacité accrue, une polyvalence et une durabilité par rapport aux procédés par lots traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
(3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes amino et méthoxy peuvent participer à des réactions de substitution avec d'autres espèces chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent souvent des températures contrôlées et l'utilisation de solvants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
(3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base en synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies biologiques et des interactions enzymatiques.
Mécanisme d'action
Le mécanisme d'action du (3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus biochimiques au sein des cellules. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au (3R,5R)-3-amino-5-méthoxypipéridine-1-carboxylate de tert-butyle comprennent :
(3R,5R)-3,5-dihydroxy-7-N-phtaloylimino heptanonate de tert-butyle : Utilisé dans la synthèse de médicaments hypolipidémiants.
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate de tert-butyle : Un intermédiaire chiral pour la synthèse de médicaments.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
VYOYBSJHTACSNI-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)



![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)


